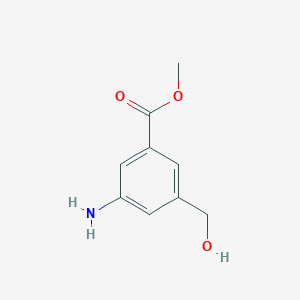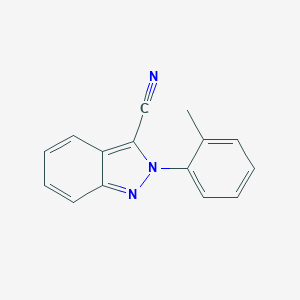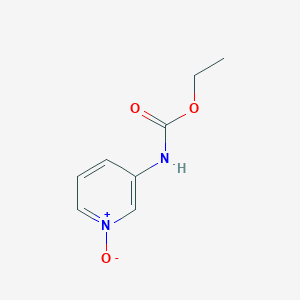
Methyl 3-amino-5-(hydroxymethyl)benzoate
Übersicht
Beschreibung
Methyl 3-amino-5-(hydroxymethyl)benzoate, also known as Methyl 3-amino-5-formylbenzoate, is a chemical compound that belongs to the class of benzoic acid derivatives. It is a white crystalline solid with a molecular formula of C9H9NO3 and a molecular weight of 179.17 g/mol. Methyl 3-amino-5-(hydroxymethyl)benzoate has various applications in scientific research, including medicinal chemistry, drug discovery, and organic synthesis.
Wirkmechanismus
The mechanism of action of Methyl 3-amino-5-(hydroxymethyl)benzoate 3-amino-5-(hydroxymethyl)benzoate is not yet fully understood. However, it is believed to act as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function and memory.
Biochemical and Physiological Effects:
Methyl 3-amino-5-(hydroxymethyl)benzoate 3-amino-5-(hydroxymethyl)benzoate has been shown to have various biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and antitumor properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-amino-5-(hydroxymethyl)benzoate 3-amino-5-(hydroxymethyl)benzoate has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. It is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, one limitation of Methyl 3-amino-5-(hydroxymethyl)benzoate 3-amino-5-(hydroxymethyl)benzoate is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of Methyl 3-amino-5-(hydroxymethyl)benzoate 3-amino-5-(hydroxymethyl)benzoate. One area of research is the development of new synthetic methods for the compound and its derivatives. Another area of research is the investigation of its potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, the study of the mechanism of action of Methyl 3-amino-5-(hydroxymethyl)benzoate 3-amino-5-(hydroxymethyl)benzoate and its derivatives may lead to the development of new drugs with improved efficacy and fewer side effects.
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-5-(hydroxymethyl)benzoate 3-amino-5-(hydroxymethyl)benzoate has been extensively studied for its various scientific research applications. It has been used as a building block in the synthesis of various biologically active compounds, including antitumor agents, anti-inflammatory agents, and antifungal agents. It has also been used as a starting material in the synthesis of various natural products and pharmaceuticals.
Eigenschaften
IUPAC Name |
methyl 3-amino-5-(hydroxymethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYDZZVEYJZZGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441359 | |
| Record name | Methyl 3-amino-5-(hydroxymethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-(hydroxymethyl)benzoate | |
CAS RN |
199536-04-4 | |
| Record name | Methyl 3-amino-5-(hydroxymethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B239798.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide](/img/structure/B239800.png)




![Ethyl 3-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239813.png)





![4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B239839.png)
